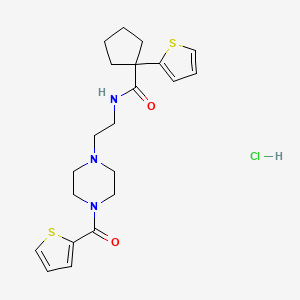

1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S2.ClH/c25-19(17-5-3-15-27-17)24-13-11-23(12-14-24)10-9-22-20(26)21(7-1-2-8-21)18-6-4-16-28-18;/h3-6,15-16H,1-2,7-14H2,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWBLURWSBQCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CCN(CC3)C(=O)C4=CC=CS4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic derivative featuring thiophene and piperazine moieties, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which integrates a cyclopentanecarboxamide core with thiophene and piperazine substituents. The presence of these functional groups is significant as they often contribute to the biological activity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during antibacterial assays suggest that modifications in the thiophene structure can enhance activity against specific bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | P. aeruginosa | 18 |

These results indicate a promising profile for the compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of thiophene-based compounds has been widely studied. A related compound demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for these compounds were reported to be in the micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 4.2 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The compound's ability to modulate inflammatory mediators can be attributed to its structural features.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiophene derivatives:

- Study on Antimicrobial Efficacy : A study conducted on various thiophene derivatives showed that modifications at specific positions significantly enhanced their antibacterial properties against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanisms : Another research focused on the apoptotic effects of thiophene-based compounds on cancer cell lines, revealing that these compounds could induce apoptosis through mitochondrial pathways .

- Inflammation Modulation : Research indicated that certain thiophene derivatives could reduce edema in animal models by inhibiting COX enzymes, thus demonstrating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemical Characteristics

The compound features a complex structure with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 342.5 g/mol. The presence of thiophene rings enhances its pharmacological properties, making it a subject of interest for various applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the target compound. For instance, compounds similar to 1-(thiophen-2-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide hydrochloride have shown effectiveness against several cancer cell lines:

- HepG-2 (human hepatocellular carcinoma)

- A549 (human lung cancer)

In vitro studies demonstrated that these compounds exhibit cytotoxicity comparable to standard chemotherapeutic agents like cisplatin . Molecular docking studies suggest that these compounds may interact with critical enzymes such as dihydrofolate reductase, which is essential for DNA synthesis in cancer cells .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Research indicates that thiophene-based compounds can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antioxidant Activity

The antioxidant capabilities of thiophene derivatives are noteworthy. Compounds similar to the target have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have reported that certain thiophene derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic techniques:

- Formation of Thiophene Derivatives : Initial steps often include the synthesis of thiophene rings through cyclization reactions.

- Piperazine Integration : Piperazine moieties are introduced via nucleophilic substitution reactions.

- Carboxamide Formation : The final step usually involves coupling reactions to form the carboxamide linkage.

These synthetic pathways are critical for optimizing yield and purity, which are essential for subsequent biological testing .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives:

These findings underline the versatility of this compound in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.